molecular formula C29H27ClN4O2 B4106114 6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B4106114
M. Wt: 499.0 g/mol
InChI Key: LYJDCAZWGUPCDY-UHFFFAOYSA-N
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Description

6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a quinolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as the chloro, dimethylamino, and propionyl groups, contributes to its diverse reactivity and potential biological activity.

Future Directions

The future directions for research on this compound could involve further studies to determine its physical and chemical properties, synthesis methods, and potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in various fields, including medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of 6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity.

Properties

IUPAC Name

6-chloro-3-[3-[4-(dimethylamino)phenyl]-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN4O2/c1-4-26(35)34-25(18-10-13-21(14-11-18)33(2)3)17-24(32-34)28-27(19-8-6-5-7-9-19)22-16-20(30)12-15-23(22)31-29(28)36/h5-16,25H,4,17H2,1-3H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJDCAZWGUPCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 2
Reactant of Route 2
6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 3
6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 4
6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 5
6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 6
6-CHLORO-3-{5-[4-(DIMETHYLAMINO)PHENYL]-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

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